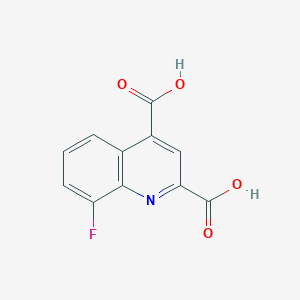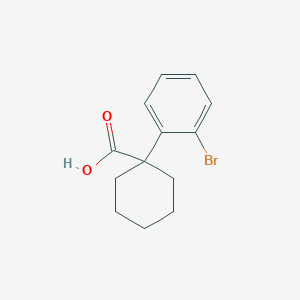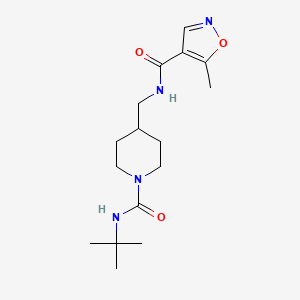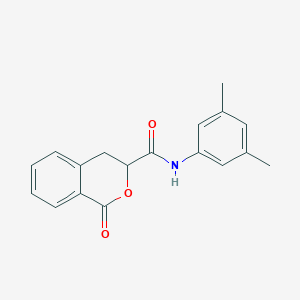
8-氟喹啉-2,4-二羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-fluoroquinoline-2,4-dicarboxylic acid is an organic compound with the molecular formula C11H6FNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and carboxylic acid groups at the 8th and 2nd, 4th positions respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
科学研究应用
8-fluoroquinoline-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoroquinoline-2,4-dicarboxylic acid typically involves multi-step organic reactions starting from readily available precursors. One common method involves the following steps:
Nitration of Quinoline: Quinoline is nitrated to form 8-nitroquinoline.
Reduction: The nitro group is reduced to an amino group, yielding 8-aminoquinoline.
Fluorination: The amino group is then replaced with a fluorine atom through a diazotization reaction followed by fluorination.
Industrial Production Methods
Industrial production of 8-fluoroquinoline-2,4-dicarboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
8-fluoroquinoline-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or aldehydes.
Substitution: The fluorine atom and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dicarboxylic acid derivatives, while reduction can produce quinoline-2,4-dimethanol.
作用机制
The mechanism of action of 8-fluoroquinoline-2,4-dicarboxylic acid in biological systems involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
相似化合物的比较
8-fluoroquinoline-2,4-dicarboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2,4-dicarboxylic acid: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
8-chloroquinoline-2,4-dicarboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
8-methylquinoline-2,4-dicarboxylic acid: Contains a methyl group at the 8th position, which can influence its steric and electronic properties.
The presence of the fluorine atom in 8-fluoroquinoline-2,4-dicarboxylic acid makes it unique, as fluorine can significantly alter the compound’s reactivity and interactions with biological targets.
By understanding these aspects, researchers can better utilize 8-fluoroquinoline-2,4-dicarboxylic acid in various scientific and industrial applications.
属性
IUPAC Name |
8-fluoroquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADOPEMYRMEZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)

![2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2587371.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]acetamide](/img/structure/B2587373.png)
![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate](/img/structure/B2587378.png)
![2-(2-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2587379.png)
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2587381.png)

![5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol](/img/structure/B2587383.png)

